molecular formula C21H23N3O5S2 B2723292 (Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-14-0

(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2723292
M. Wt: 461.55
InChI Key: NYXAFPZVUZXVJQ-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, a description of a chemical compound would include its molecular formula, structure, and the types of atoms it contains. It might also include information about its physical appearance.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This involves examining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy might be used for this analysis.



Chemical Reactions Analysis

This would involve studying the reactions the compound can undergo. This could include reactions where the compound is synthesized, as well as reactions where it is used as a reactant.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. Aldose Reductase Inhibitors in Diabetic Complications

A study by Ali et al. (2012) involved synthesizing new iminothiazolidin-4-one acetate derivatives, closely related to the compound . These derivatives were evaluated as aldose reductase inhibitors, showing significant potential for treating diabetic complications (Ali et al., 2012).

2. Antimicrobial Activities

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, which bear structural similarities to the compound in focus. These bases and their metal complexes demonstrated good antimicrobial activity against various bacterial strains, highlighting potential applications in combating human epidemic-causing infections (Mishra et al., 2019).

3. Bioactive Metal Complexes

Hassan (2018) prepared Schiff base ligands derived from similar structures and created metal complexes with them. These complexes were tested for biological activities, suggesting potential applications in developing novel therapeutic agents with antibacterial and antifungal properties (Hassan, 2018).

4. Ligand Synthesis for Pharmaceutical Applications

Research by Kalhor (2015) explored the synthesis of compounds related to the queried chemical, focusing on developing efficient, environmentally friendly methods. This research opens avenues for synthesizing novel pharmaceuticals, including potential fungicides and peptide derivatives (Kalhor, 2015).

Safety And Hazards

This would involve looking at any risks associated with handling or using the compound, such as toxicity or flammability.


Future Directions

This could involve speculation or proposals for future research on the compound, such as potential applications or experiments to learn more about its properties.


I hope this general information is helpful. For more specific information, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert. Please note that handling and experimenting with chemical compounds should always be done following appropriate safety protocols and under the supervision of a trained professional.


properties

IUPAC Name

methyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-21(2,3)14-7-5-13(6-8-14)19(26)23-20-24(12-18(25)29-4)16-10-9-15(31(22,27)28)11-17(16)30-20/h5-11H,12H2,1-4H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXAFPZVUZXVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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